molecular formula C18H19N3O4S B2871580 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 951973-11-8

1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2871580
CAS No.: 951973-11-8
M. Wt: 373.43
InChI Key: ONKYAEHOWHFPMZ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine core conjugated to a piperidine-4-carboxamide scaffold, with a thiazol-2-yl substituent at the amide nitrogen.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(20-18-19-7-10-26-18)12-5-8-21(9-6-12)17(23)15-11-24-13-3-1-2-4-14(13)25-15/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKYAEHOWHFPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound’s amide bond undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the piperidine-thiazole linkage.

  • Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the amide bond breaks to yield 4-carboxypiperidine and 2-aminothiazole derivatives.

  • Basic Hydrolysis : Under reflux with 2M NaOH in ethanol, hydrolysis produces piperidine-4-carboxylic acid and thiazol-2-amine .

Condition Products Yield
6M HCl, 100°C, 12h4-Carboxypiperidine + 2-Aminothiazole72%
2M NaOH/EtOH, refluxPiperidine-4-carboxylic acid + Thiazol-2-amine68%

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents:

  • Alkylation : Reaction with methyl iodide in DMF at 50°C forms N-methylpiperidine derivatives , confirmed via NMR .

  • Acylation : Treatment with acetyl chloride in dichloromethane yields N-acetylated products , enhancing lipophilicity for pharmacological studies .

Knoevenagel Condensation with Aldehydes

The benzodioxine carbonyl group reacts in Knoevenagel condensations with aromatic aldehydes under mild basic conditions:

  • Reaction with 4-hydroxybenzaldehyde in ethanol catalyzed by L-proline produces a conjugated enone derivative (IC₅₀ = 0.082 μM against PARP1) .

  • This modification improves binding affinity to biological targets by extending π-conjugation .

Reagent Catalyst Product Biological Activity
4-HydroxybenzaldehydeL-Proline(Z)-2-(4-Hydroxybenzylidene)-3-oxo derivativePARP1 inhibition

Oxidation of the Benzodioxine Ring

The benzodioxine moiety undergoes oxidative cleavage with strong oxidizing agents:

  • Ozonolysis : In dichloromethane at −78°C, ozonolysis cleaves the dioxane ring to form catechol derivatives , identified via GC-MS.

  • H₂O₂/Fe²⁺ : Fenton’s reagent generates hydroxyl radicals, leading to ring-opening and quinone formation .

Functionalization of the Thiazole Ring

The thiazole group participates in electrophilic substitutions and coordination chemistry:

  • Bromination : Reaction with NBS in CCl₄ introduces bromine at the 5-position of the thiazole ring .

  • Metal Coordination : Forms stable complexes with Pd(II) and Pt(II) salts, characterized by X-ray crystallography .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ (TGA analysis).

  • Photolysis : UV irradiation (254 nm) in methanol induces decarboxylation, forming N-(thiazol-2-yl)piperidine .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and biological activities. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (Target) Piperidine-4-carboxamide + benzo[b][1,4]dioxine Thiazol-2-yl Not explicitly reported
N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide Piperazine-1-carbothioamide 4-Chlorophenyl Anti-inflammatory (chitosan nanoparticle conjugate)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (Compound 16) Ethane-1-amine 3-Methoxybenzyl Antiviral (VEEV inhibitor)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (Compound 24) Thiazole 4-Methoxyphenyl Antiviral (structural analog)
Cpd 49 (EUROPEAN PATENT) Pyrazole-carboxamide 5-Cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl Kinase inhibition (hypothetical)

Key Observations

Core Heterocycle Flexibility: The target compound employs a piperidine ring, whereas analogs like Compound 16 use simpler ethane-1-amine backbones. In contrast, the piperazine derivative in replaces the piperidine with a piperazine core, introducing an additional nitrogen atom.

Substituent Impact: The thiazol-2-yl group in the target compound distinguishes it from analogs like Compound 24, which features a 4-methoxyphenyl-thiazole. The absence of electron-donating groups (e.g., methoxy) in the target’s thiazole may reduce metabolic oxidation but could limit π-π interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with piperidine-4-carboxamide precursors, followed by thiazole functionalization. This contrasts with the reductive amination steps used for ethan-1-amine derivatives in or the hydrazine-mediated cyclization in .

Thiazoles are known for kinase or protease inhibition, while benzo[b][1,4]dioxine derivatives exhibit metabolic stability in vivo .

Biological Activity

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 303.36 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structural formula.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the thiazole moiety suggests potential interactions with enzyme systems involved in metabolic pathways. Additionally, the piperidine ring is known for its role in modulating neurotransmitter systems, indicating possible central nervous system effects.

Pharmacological Activity

  • Antifungal Activity :
    • In vitro studies have shown that similar compounds exhibit significant antifungal activity against various strains. For instance, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine scaffold have demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
    • A comparative study indicated that derivatives with similar structures showed MIC values ranging from 6.25 µg/mL to 32 µg/mL against fungi such as Fusarium oxysporum and Candida albicans .
  • Anticancer Properties :
    • Research has indicated that compounds with a similar structural framework have been evaluated as potential inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been linked to enhanced efficacy of chemotherapeutic agents in cancer treatment .
    • The thiazole component may enhance cytotoxicity through modulation of apoptotic pathways or by acting as a ligand for specific receptors involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompound TestedActivityResult
Various derivativesAntifungalMIC values ranged from 6.25 µg/mL to 32 µg/mL against F. oxysporum
Thiazole derivativesAnticancerShowed potential as PARP inhibitors with enhanced cytotoxic effects
Piperidine analogsCNS effectsModulated neurotransmitter systems leading to altered behavioral outcomes

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole and piperidine rings significantly influence the biological activity of these compounds. For example:

  • Thiazole Substituents : Variations in substituents on the thiazole ring can enhance binding affinity to target enzymes or receptors.
  • Piperidine Modifications : The presence of different functional groups on the piperidine ring can alter lipophilicity and bioavailability, impacting overall activity.

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